REACTION_SMILES
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[Br:8][c:9]1[s:10][cH:11][cH:12][n:13]1.[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][NH:6][CH3:7].[CH:15]([Cl:16])([Cl:17])[Cl:18].[OH2:14]>>[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][NH:6][CH3:7])[c:9]1[s:10][cH:11][cH:12][n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1nccs1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCCNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CNCCCN(C)c1nccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |